Here are some general points on scientific research involving novel molecules:
5-(Pyridin-4-YL)-1H-imidazole-2-thiol is characterized by the presence of a pyridine ring and an imidazole moiety, with a thiol functional group. Its molecular formula is C₈H₇N₃S, and it has a molecular weight of 177.23 g/mol . The compound features a sulfur atom in the thiol group, which imparts specific reactivity and biological properties.
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Research indicates that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol exhibits significant biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains . Additionally, compounds with similar structures have been associated with anti-inflammatory and anticancer activities, suggesting that this compound may also possess such properties.
The synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol can be achieved through several methods:
5-(Pyridin-4-YL)-1H-imidazole-2-thiol has potential applications in:
Interaction studies involving 5-(Pyridin-4-YL)-1H-imidazole-2-thiol have focused on its binding affinity to various biological targets. These studies help elucidate the mechanism by which the compound exerts its biological effects and provide insights into its potential therapeutic applications. For instance, investigations into its interactions with enzymes or receptors can reveal its efficacy as an inhibitor or modulator .
Several compounds share structural similarities with 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | Triazole ring instead of imidazole | Exhibits different biological activities |
| 2-Mercapto-pyridine | Contains only pyridine and thiol | Simpler structure; less diverse reactivity |
| 1H-Imidazole-2-thiol | Lacks the pyridine ring | More straightforward reactivity patterns |
5-(Pyridin-4-YL)-1H-imidazole-2-thiol stands out due to the combination of both pyridine and imidazole rings along with the thiol group, which enhances its reactivity and potential biological activity compared to simpler analogs.